molecular formula C12H22N2O2 B13623516 tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate

tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate

Cat. No.: B13623516
M. Wt: 226.32 g/mol
InChI Key: OMOAOQRGTLHYOY-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate typically involves the reaction of cyclopropylamine with tert-butyl N-(3-chloropropyl)carbamate under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new biochemical assays and diagnostic tools.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-butyl N-(3-chloropropyl)carbamate
  • tert-butyl N-[3-(methylamino)cyclobutyl]carbamate
  • tert-butyl [3-(aminomethyl)cyclobutyl]methylcarbamate

Comparison: tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate is unique due to its cyclopropylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-9(7-10)13-8-4-5-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)

InChI Key

OMOAOQRGTLHYOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)NC2CC2

Origin of Product

United States

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